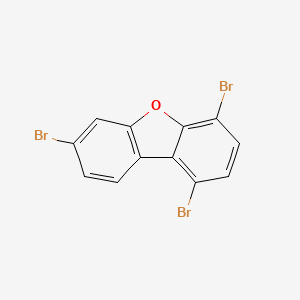

1,4,7-Tribromo-dibenzofuran

CAS No.: 617707-44-5

Cat. No.: VC19077434

Molecular Formula: C12H5Br3O

Molecular Weight: 404.88 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 617707-44-5 |

|---|---|

| Molecular Formula | C12H5Br3O |

| Molecular Weight | 404.88 g/mol |

| IUPAC Name | 1,4,7-tribromodibenzofuran |

| Standard InChI | InChI=1S/C12H5Br3O/c13-6-1-2-7-10(5-6)16-12-9(15)4-3-8(14)11(7)12/h1-5H |

| Standard InChI Key | HGXLLEXHBYSWAB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Br)OC3=C(C=CC(=C23)Br)Br |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Isomerism

1,4,7-Tribromo-dibenzofuran belongs to the dibenzofuran family, comprising two benzene rings fused to a central furan ring. Bromination at non-adjacent positions (1, 4, 7) distinguishes it from more widely studied congeners like 2,3,7,8-tetrabromodibenzofuran (TeBDF). The molecular formula C₁₂H₅Br₃O corresponds to a molar mass of 404.88 g/mol, with bromine atoms contributing significantly to its electron-withdrawing effects and steric bulk.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₅Br₃O |

| Molecular Weight | 404.88 g/mol |

| IUPAC Name | 1,4,7-Tribromodibenzofuran |

| Canonical SMILES | BrC1=CC=C2C(=C1)OC3=C2C(=CC(=C3)Br)Br |

| PubChem CID | Not yet assigned |

The absence of adjacent bromine substituents reduces its structural similarity to highly toxic 2,3,7,8-substituted dioxins and furans, potentially altering its biological activity .

Synthesis and Chemical Reactivity

Electrophilic Bromination Strategies

Synthesis of 1,4,7-tribromo-dibenzofuran likely follows electrophilic bromination pathways analogous to those used for 1,3,7-tribromo-dibenzofuran. Dibenzofuran undergoes bromination in the presence of Lewis acids (e.g., FeBr₃) or using bromine donors (e.g., N-bromosuccinimide) under controlled temperatures (50–80°C). Regioselectivity is influenced by solvent polarity and electronic effects:

Yields depend on stoichiometric precision, with excess bromine favoring higher bromination but risking over-substitution .

Table 2: Optimized Synthesis Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–70°C |

| Solvent | Dichloromethane or CCl₄ |

| Catalyst | FeBr₃ (0.1 equiv) |

| Reaction Time | 12–24 hours |

Reactivity and Derivative Formation

Environmental Fate and Bioaccumulation

Persistence and Degradation

Polybrominated dibenzofurans (PBDFs) exhibit high environmental persistence due to strong C-Br bonds (bond energy ~285 kJ/mol). Photolytic debromination under UV light (λ = 254 nm) is a primary degradation pathway, yielding di- and mono-brominated derivatives . Aerobic microbial degradation is negligible, with half-lives in soil exceeding 5 years .

Bioaccumulation Kinetics

Studies on 2,3,8-tribromodibenzofuran (TrBDF) in mice reveal hepatic uptake ratios of 42% after oral exposure, with elimination half-lives of 5.6 days . While 1,4,7-tribromo-dibenzofuran’s log Kow (octanol-water partition coefficient) is estimated at 6.8, its non-2,3,7,8-substitution pattern likely reduces affinity for aryl hydrocarbon receptor (AhR)-mediated bioaccumulation compared to TeBDF .

Table 3: Comparative Toxicokinetics of PBDFs

| Congener | Hepatic Uptake (%) | Elimination Half-Life (Days) |

|---|---|---|

| 1,4,7-TrBDF (predicted) | 25–35 | 7–10 |

| 2,3,8-TrBDF | 42 | 5.6 |

| 2,3,7,8-TeBDF | 33 | 8.8 |

Toxicological Profile and Health Implications

Metabolite Formation

Hepatic metabolism via cytochrome P450 enzymes produces monohydroxylated metabolites, which are excreted in urine as glucuronide conjugates . Unlike 2,3,7,8-substituted congeners, 1,4,7-TrBDF lacks strong evidence of forming toxic dihydroxy derivatives, potentially reducing its carcinogenic risk .

Research Applications and Analytical Methods

Material Science Applications

Brominated dibenzofurans serve as flame retardant additives in epoxy resins and polycarbonates. The 1,4,7-substitution pattern may reduce leaching compared to commercial decabromodiphenyl ether (DecaBDE), though efficacy data remain unpublished .

Analytical Characterization

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting PBDFs at ppt levels. Electron ionization (EI) spectra of 1,4,7-TrBDF are characterized by molecular ion clusters at m/z 404/406/408 (3:3:1 ratio) and fragment ions at m/z 325 [M-Br]⁺ and m/z 245 [M-2Br]⁺ .

Regulatory Status and Environmental Monitoring

No specific regulations target 1,4,7-tribromo-dibenzofuran, but it falls under broader PBDF restrictions in the Stockholm Convention on Persistent Organic Pollutants (POPs). Monitoring in EU water frameworks detects PBDFs at <0.1 ng/L, though isomer-specific quantification remains challenging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume